molecular formula C27H27NO5 B252940 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B252940
Poids moléculaire: 445.5 g/mol
Clé InChI: ZABMYLZIHXHOQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as CUDC-101 and has been investigated for its role in cancer treatment and other diseases.

Mécanisme D'action

CUDC-101 is a multi-targeted inhibitor that works by blocking several key signaling pathways involved in cancer cell growth and survival. It inhibits EGFR and HER2, which are overexpressed in many cancer types and contribute to tumor growth and metastasis. CUDC-101 also inhibits HDACs, which play a role in regulating gene expression and are often upregulated in cancer cells.
Biochemical and Physiological Effects:
CUDC-101 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. In addition, CUDC-101 has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CUDC-101 is its multi-targeted activity, which may make it more effective than drugs that target a single pathway. However, this also makes it more complex to study and may increase the risk of off-target effects. Another limitation is that CUDC-101 is a synthetic compound that may not be easily synthesized or scaled up for clinical use.

Orientations Futures

There are several potential future directions for research on CUDC-101. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in identifying biomarkers that can predict which patients are most likely to benefit from CUDC-101 treatment. Additionally, further research is needed to optimize the dosing and administration of CUDC-101 for maximum efficacy and minimal toxicity.

Méthodes De Synthèse

The synthesis of CUDC-101 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-methyl-2-oxoethyl acetate. This intermediate is then reacted with 2,4-dimethylbenzylamine to form the final product, 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Applications De Recherche Scientifique

CUDC-101 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). In preclinical studies, CUDC-101 has demonstrated efficacy against a range of cancer types, including breast, lung, prostate, and colon cancer.

Propriétés

Nom du produit

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C27H27NO5

Poids moléculaire

445.5 g/mol

Nom IUPAC

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H27NO5/c1-17-9-10-20(18(2)13-17)16-28-22-8-6-5-7-21(22)27(31,26(28)30)15-23(29)19-11-12-24(32-3)25(14-19)33-4/h5-14,31H,15-16H2,1-4H3

Clé InChI

ZABMYLZIHXHOQC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

SMILES canonique

CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=C(C=C4)OC)OC)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.